2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The pyrimidine moiety is an important pharmacophore . Especially, the fused bi- or tricyclic heterocycles containing a pyrimidine motif have received considerable interest in the design and discovery of new compounds for pharmaceutical and herbicidal applications .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods . One of the methods involves the oxidative cyclization of pyrimidinylhydrazones . Another method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be viewed using Java or Javascript .Chemical Reactions Analysis
Compounds carrying a [1,2,4]triazolo[1,5-c]pyrimidine nucleus behave as selective antagonists for human A2A and A3 adenosine receptor sub-types . They offer great promise in the treatment of Parkinson’s disease, or as Hsup90 modulators .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by various techniques . For example, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .Scientific Research Applications
Synthesis and Derivatives
Triazolopyrimidines, including those similar to the specified compound, are synthesized through various chemical reactions that offer a framework for developing novel heterocyclic compounds. The synthesis involves reactions with acylhydrazines, acylating agents, and isothiocyanates, leading to derivatives of triazolopyrimidine with potential utility in medicinal chemistry and materials science (Krȩżel, 1988). Such synthetic routes highlight the versatility of triazolopyrimidine scaffolds in generating diverse molecular entities.
Chemical Reactions and Transformations
The reactivity of triazolopyrimidine derivatives under various conditions can lead to isomerizations and transformations that are crucial for creating compounds with novel properties. For instance, specific derivatives undergo rearrangements in acidic or alkaline conditions, producing isomers with distinct structural and potentially biological characteristics (Brown & Nagamatsu, 1977). These reactions are fundamental in the design of heterocyclic compounds with desired functionalities.
Biological Activity and Applications
Several triazolopyrimidines exhibit promising biological activities, making them subjects of interest in drug discovery and pharmacological research. The synthesis and evaluation of triazolopyrimidine derivatives for antimicrobial, antiviral, and tuberculostatic activities reflect the potential therapeutic applications of these compounds. Studies have demonstrated the synthesis of triazolopyrimidines with inhibitory effects against various microbial strains, showcasing their utility in developing new antimicrobial agents (Ruisi et al., 2010). Moreover, the structural modification of triazolopyrimidines can lead to enhanced biological activities, emphasizing the importance of chemical synthesis in drug development.
Supramolecular Chemistry and Material Science
Triazolopyrimidines also find applications in supramolecular chemistry, where their ability to form hydrogen-bonded networks and complexes with metals is explored. These properties are valuable in the design of new materials and supramolecular assemblies with potential applications in catalysis, molecular recognition, and electronic devices. The study of crystal structures and supramolecular architectures involving triazolopyrimidines contributes to the understanding of molecular interactions and the development of functional materials (Fonari et al., 2004).
Mechanism of Action
Future Directions
The wide range of biological activities shown by various triazolopyrimidines has encouraged synthetic organic and medicinal chemists to synthesize new members and to study their applications . Future research could focus on the development of more potent and efficacious drugs with the pyrimidine scaffold .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)14-5-8-15-10-13-4-7(9(18)19)6-17(10)16-8/h4,6H,5H2,1-3H3,(H,14,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXRYDSRFIHMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN2C=C(C=NC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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